3-Benzylpyrrolidin-2-one
Overview
Description
3-Benzylpyrrolidin-2-one, also known as N-benzylpyrrolidone or N-benzyl-2-pyrrolidinone, is an organic heterocyclic compound with a molecular weight of 175.23 g/mol . It is a derivative of pyrrolidin-2-one, a five-membered lactam, and features a benzyl group attached to the nitrogen atom of the pyrrolidinone ring
Mechanism of Action
Biochemical Pathways
Pyrrolidin-2-ones, a class of compounds to which 3-benzylpyrrolidin-2-one belongs, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules like this compound is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds characterized by electron-donating or weak electron-withdrawing groups on the phenyl ring showed higher cell growth inhibition rates
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins
Biochemical Analysis
Biochemical Properties
3-Benzylpyrrolidin-2-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function. These interactions are essential for understanding the compound’s potential therapeutic applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the growth and proliferation of certain cell types, such as cancer cells, by modulating signaling pathways that control cell cycle progression and apoptosis. Additionally, the compound can alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This interaction can result in the modulation of metabolic pathways and gene expression. The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool for studying biochemical processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that catalyze various biochemical reactions. The compound’s presence can alter the metabolic flux and levels of metabolites, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These proteins facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution pattern is critical for understanding its pharmacokinetics and therapeutic potential .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s localization is often directed by targeting signals or post-translational modifications that guide it to particular organelles. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with benzyl halides under basic conditions. For example, the reaction of pyrrolidin-2-one with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
3-Benzylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Pyrrolidin-2-one: The parent compound, which lacks the benzyl group, and is widely used in organic synthesis.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that exhibit different biological activities.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in medicinal chemistry.
Uniqueness: 3-Benzylpyrrolidin-2-one is unique due to the presence of the benzyl group, which enhances its reactivity and potential for diverse applications. This structural feature distinguishes it from other pyrrolidinone derivatives and contributes to its unique biological and chemical properties .
Properties
IUPAC Name |
3-benzylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-10(6-7-12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFHSBMVLYCBQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437135 | |
Record name | 3-benzylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81976-70-7 | |
Record name | 3-benzylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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